1-[3-(Aminomethyl)cyclopentyl]-N,N-dimethylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Aminomethyl)cyclopentyl]-N,N-dimethylmethanamine is an organic compound with a unique structure that includes a cyclopentane ring substituted with an aminomethyl group and a dimethylmethanamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Aminomethyl)cyclopentyl]-N,N-dimethylmethanamine typically involves the reaction of cyclopentane derivatives with aminomethyl and dimethylmethanamine groups. One common method includes the use of cyclopentyl bromide, which undergoes nucleophilic substitution with aminomethyl and dimethylmethanamine under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[3-(Aminomethyl)cyclopentyl]-N,N-dimethylmethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the aminomethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and other bases facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentyl oxides, while reduction can produce various amine derivatives .
Wissenschaftliche Forschungsanwendungen
1-[3-(Aminomethyl)cyclopentyl]-N,N-dimethylmethanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 1-[3-(Aminomethyl)cyclopentyl]-N,N-dimethylmethanamine involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with various enzymes and receptors, influencing biological processes. The dimethylmethanamine moiety may also play a role in modulating the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
Cyclopentylamine: Similar structure but lacks the dimethylmethanamine group.
N,N-Dimethylcyclopentylamine: Similar but with different substitution patterns.
Cyclopentylmethylamine: Another related compound with variations in the aminomethyl group.
Uniqueness: 1-[3-(Aminomethyl)cyclopentyl]-N,N-dimethylmethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C9H20N2 |
---|---|
Molekulargewicht |
156.27 g/mol |
IUPAC-Name |
[3-[(dimethylamino)methyl]cyclopentyl]methanamine |
InChI |
InChI=1S/C9H20N2/c1-11(2)7-9-4-3-8(5-9)6-10/h8-9H,3-7,10H2,1-2H3 |
InChI-Schlüssel |
PCYPQONGQXKVDI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1CCC(C1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.